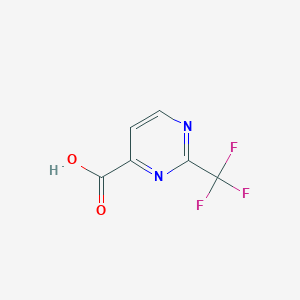

2-(Trifluoromethyl)pyrimidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(trifluoromethyl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-6(8,9)5-10-2-1-3(11-5)4(12)13/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFBZPMMYNDNLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676483 | |

| Record name | 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878742-59-7 | |

| Record name | 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)pyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)pyrimidine-4-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group onto the pyrimidine scaffold dramatically alters its physicochemical properties, offering unique advantages in the design of novel therapeutic agents and functional materials. The strong electron-withdrawing nature of the trifluoromethyl group enhances metabolic stability, modulates bioavailability, and can increase the binding affinity of a molecule to its biological target. This guide provides a comprehensive overview of the core basic properties, synthesis, reactivity, and potential applications of this compound, offering field-proven insights for professionals in drug discovery and development.

Physicochemical and Basic Properties

The defining characteristic of this compound, central to its utility, is its electronic nature. The pyrimidine ring itself is an electron-deficient (π-deficient) system. The addition of a strongly electron-withdrawing trifluoromethyl group at the 2-position further depletes the ring of electron density. This has profound effects on the basicity of the pyrimidine nitrogen atoms and the acidity of the carboxylic acid proton.

Basicity and Acidity (pKa)

The basicity of the pyrimidine ring nitrogens in this compound is significantly reduced compared to unsubstituted pyrimidine. Pyrimidine itself is a weak base, with a pKa of 1.23 for its conjugate acid.[1] The presence of two powerful electron-withdrawing groups—the trifluoromethyl group and the carboxylic acid—drastically decreases the electron density on the ring nitrogens, making them very poor proton acceptors.

Conversely, the carboxylic acid moiety is a strong acid. The electron-withdrawing pyrimidine ring, further activated by the trifluoromethyl group, stabilizes the carboxylate anion, facilitating proton dissociation. While an experimental pKa for the carboxylic acid proton of the title compound is not reported, a predicted pKa for the isomeric 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid is 1.67 ± 0.25.[2] This strongly suggests that this compound is a strong organic acid, comparable in acidity to some mineral acids.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃F₃N₂O₂ | [3] |

| Molecular Weight | 192.10 g/mol | [3] |

| CAS Number | 878742-59-7 | [4] |

| Appearance | White solid | [3] |

| Boiling Point | 220.7 ± 40.0 °C at 760 mmHg | |

| Predicted pKa (acid) | ~1.7 (by analogy to isomer) | [2] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through multi-step synthetic sequences. A general and adaptable route is outlined in the patent literature.[5]

Synthetic Pathway Overview

A plausible synthetic route involves the construction of the substituted pyrimidine ring from acyclic precursors, followed by functional group interconversion.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Hydrolysis of Methyl 2-(Trifluoromethyl)pyrimidine-4-carboxylate

This protocol is adapted from a procedure described for the synthesis of the title compound.[3]

Materials:

-

Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate

-

Methanol (MeOH)

-

Water (H₂O)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate (70.0 mg, 0.339 mmol) in methanol (4.00 mL) and water (0.40 mL), add lithium hydroxide monohydrate (42.7 mg, 1.02 mmol).

-

Stir the reaction mixture at 20 °C for 2 hours.

-

Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture in vacuo to remove the methanol.

-

Acidify the remaining aqueous solution by the addition of 1 N HCl until the pH is between 3 and 4.

-

Extract the aqueous layer with ethyl acetate (3 x 5 mL).

-

Combine the organic layers and wash with brine (2 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting white solid is this compound (yield: 45.0 mg, 68%).

Self-Validation: The pH adjustment in step 4 is critical; the product is soluble in its carboxylate form at higher pH and will partition into the aqueous layer. Successful extraction into the organic layer upon acidification confirms the formation of the neutral carboxylic acid. The identity and purity of the final product should be confirmed by spectroscopic methods.

Reactivity

The electron-deficient nature of the pyrimidine ring in this compound dictates its reactivity.

-

Nucleophilic Aromatic Substitution: The pyrimidine ring is highly susceptible to nucleophilic attack, particularly at the 4- and 6-positions, which are activated by the ring nitrogens. The presence of a good leaving group at these positions would facilitate substitution reactions.

-

Electrophilic Aromatic Substitution: Electrophilic attack on the pyrimidine ring is generally disfavored due to its electron-deficient character. If forced, substitution would likely occur at the 5-position, which is the most electron-rich carbon on the ring.

-

Carboxylic Acid Derivatization: The carboxylic acid group can undergo standard transformations to form esters, amides, and other derivatives, providing a handle for further molecular elaboration.

Applications in Drug Discovery and Development

The 2-(trifluoromethyl)pyrimidine scaffold is a privileged motif in modern medicinal chemistry. While a specific marketed drug containing the this compound moiety is not yet prominent, numerous studies highlight the importance of this and closely related structures in the development of novel therapeutics.

Role as a Bioisostere and Pharmacophore

The trifluoromethyl-substituted pyrimidine ring can serve as a bioisostere for other aromatic systems, such as a substituted phenyl ring. The -CF3 group enhances lipophilicity, which can improve cell membrane permeability, and its metabolic stability is a significant advantage in drug design.

Therapeutic Potential

Derivatives of trifluoromethyl-substituted pyrimidines have been investigated for a range of biological activities:

-

Anticancer Agents: A recent study described the design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential inhibitors of Werner (WRN) helicase, a target in certain cancers.[6][7] Several of these compounds demonstrated potent antiproliferative activity against cancer cell lines.

-

Kinase Inhibitors: The pyrimidine core is a common scaffold in the design of kinase inhibitors. The electronic properties of the 2-(trifluoromethyl)pyrimidine system can be fine-tuned to achieve high affinity and selectivity for specific kinase targets.

-

Anti-inflammatory and Antimicrobial Agents: Related structures, such as 2-Methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, have shown potential in antimicrobial and anti-inflammatory applications.[1]

The logical workflow for incorporating this moiety in a drug discovery program is as follows:

Caption: Drug discovery workflow utilizing the 2-(Trifluoromethyl)pyrimidine scaffold.

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆): δ 9.29 (d, J = 5.2 Hz, 1H), 8.26 (d, J = 4.8 Hz, 1H).[3]

The downfield chemical shifts of the two aromatic protons are consistent with the electron-deficient nature of the pyrimidine ring. The proton at the 6-position (δ 9.29) is adjacent to a nitrogen atom, leading to significant deshielding. The proton at the 5-position appears at δ 8.26. The carboxylic acid proton is often broad and may exchange with residual water in the solvent, and its chemical shift can be variable.

Conclusion

This compound is a valuable building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. Its key features are the strongly acidic carboxylic acid group and the electron-deficient pyrimidine ring, which imparts metabolic stability and specific reactivity. While the direct basicity of the pyrimidine nitrogens is negligible, the overall electronic properties of the molecule make it an attractive scaffold for the development of novel bioactive compounds, particularly in the realm of oncology. The synthetic accessibility and the potential for diverse derivatization ensure that this compound will continue to be a molecule of interest for researchers in the chemical and pharmaceutical sciences.

References

- 1. Buy 2-Methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | 1202980-50-4 [smolecule.com]

- 2. 2-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLIC ACID | 306960-74-7 [m.chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 878742-59-7 [chemicalbook.com]

- 5. CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid (CAS: 878742-59-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

2-(Trifluoromethyl)pyrimidine-4-carboxylic acid is a heterocyclic building block of significant interest in the fields of medicinal chemistry and drug discovery. Its structure marries two key pharmacophoric elements: the pyrimidine ring, a cornerstone of many biologically active molecules including nucleobases, and the trifluoromethyl group, a substituent renowned for its ability to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2][3] This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile compound, offering insights into its utility in the development of novel therapeutics.

The pyrimidine core is a recurring motif in a vast array of pharmaceuticals, owing to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking.[4] The strategic incorporation of a trifluoromethyl group further enhances its desirability. This highly electronegative and lipophilic moiety can profoundly influence a molecule's electronic properties, pKa, and resistance to metabolic degradation, making it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in synthesis and drug design.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 878742-59-7 | |

| Molecular Formula | C₆H₃F₃N₂O₂ | |

| Molecular Weight | 192.10 g/mol | |

| Appearance | White to off-white solid | |

| Boiling Point | 220.7 ± 40.0 °C at 760 mmHg | |

| Storage Temperature | 4°C |

Spectroscopic Characterization

The structural integrity of this compound can be confirmed through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two distinct signals for the aromatic protons on the pyrimidine ring. Due to the electron-withdrawing nature of the adjacent nitrogen atoms and the carboxylic acid group, these protons will be deshielded and appear in the downfield region of the spectrum. The carboxylic acid proton will typically appear as a broad singlet at a chemical shift greater than 10 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide valuable information about the carbon framework. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm. The carbons of the pyrimidine ring will appear in the aromatic region, with their chemical shifts influenced by the nitrogen atoms and the trifluoromethyl substituent. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[4][6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A very broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. A strong and sharp C=O stretching vibration should be observed around 1700-1725 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group typically appear as strong bands in the 1100-1300 cm⁻¹ region.[8][9][10]

-

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 192. Fragmentation patterns would likely involve the loss of the carboxylic acid group and potentially the trifluoromethyl group.[11][12]

Synthesis and Reactivity

The synthesis of this compound is of key interest to medicinal chemists. While multiple synthetic routes can be envisioned, a common approach involves the construction of the pyrimidine ring from acyclic precursors.

Representative Synthetic Protocol

A plausible synthetic route, adapted from patent literature, involves a multi-step sequence. A key step is the cyclocondensation reaction to form the pyrimidine ring. The final step often involves the hydrolysis of an ester to yield the desired carboxylic acid.

Step 1: Formation of the Pyrimidine Ring A common strategy for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. In this case, a trifluoromethyl-containing amidine would be reacted with a suitable three-carbon electrophile.

Step 2: Hydrolysis of the Ester Precursor A frequently employed final step is the saponification of a corresponding ester, such as a methyl or ethyl ester, to the carboxylic acid.

Experimental Protocol: Hydrolysis of Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate

-

Dissolution: Dissolve methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate in a mixture of methanol and water.

-

Saponification: Add lithium hydroxide monohydrate to the solution and stir the mixture at room temperature for several hours.

-

Work-up: After the reaction is complete, remove the methanol under reduced pressure.

-

Acidification: Acidify the aqueous residue with 1 N HCl to a pH of 3-4, leading to the precipitation of the carboxylic acid.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product.

Caption: Generalized workflow for the synthesis of the title compound.

Chemical Reactivity and Synthetic Utility

The primary reactive handle on this compound is the carboxylic acid group. This functional group can be readily converted into a variety of other functionalities, most notably amides, which are prevalent in pharmaceutical compounds.

Amide Bond Formation: The carboxylic acid can be activated by a plethora of coupling reagents (e.g., HATU, HOBt/EDC, or conversion to the acyl chloride with thionyl chloride) and subsequently reacted with a primary or secondary amine to form the corresponding amide. This reaction is fundamental to its application as a building block in drug discovery, allowing for the introduction of diverse substituents to explore structure-activity relationships.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. Its derivatives have been explored for various therapeutic indications, including oncology, infectious diseases, and inflammation.[2][13]

The trifluoromethyl group at the 2-position of the pyrimidine ring offers several advantages in drug design:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism. This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.

-

Increased Lipophilicity: The CF₃ group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.

-

Modulation of pKa: As a strong electron-withdrawing group, the trifluoromethyl moiety can lower the pKa of nearby basic centers, which can be crucial for optimizing drug-target interactions.

-

Enhanced Binding Affinity: The unique electronic and steric properties of the trifluoromethyl group can lead to stronger and more specific interactions with biological targets.

While a specific marketed drug directly synthesized from this compound is not readily identifiable in the public domain, numerous patents and research articles describe the synthesis of novel bioactive compounds utilizing this and structurally related building blocks. These compounds are often investigated as inhibitors of kinases, proteases, and other enzymes implicated in disease.

Caption: A conceptual diagram of a pyrimidine derivative inhibiting a kinase pathway.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is classified as harmful and an irritant.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. The convergence of the biologically relevant pyrimidine core with the advantageous properties of the trifluoromethyl group makes it a prized scaffold in modern drug discovery. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is crucial for researchers aiming to leverage its potential in the development of the next generation of medicines.

References

- 1. Cas 878742-59-7,this compound | lookchem [lookchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. echemi.com [echemi.com]

- 11. article.sapub.org [article.sapub.org]

- 12. Mass spectra of nucleic acid derivatives. Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Buy 2-Methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | 1202980-50-4 [smolecule.com]

2-(Trifluoromethyl)pyrimidine-4-carboxylic acid molecular structure and IUPAC name

An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its molecular structure, IUPAC nomenclature, and key physicochemical properties. This document details a representative synthetic protocol, explaining the causal mechanisms behind the procedural choices. Furthermore, it outlines the expected spectroscopic signatures for structural verification and discusses the compound's critical role as a versatile building block in the development of novel pharmaceuticals and agrochemicals. Safety protocols and handling guidelines are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and chemical synthesis.

Introduction: The Significance of Fluorinated Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of nucleobases and a vast array of therapeutic agents.[1][2] The strategic introduction of fluorine atoms or trifluoromethyl (CF₃) groups into these heterocyclic systems can profoundly enhance a molecule's pharmacological profile. The CF₃ group is a powerful modulator of physicochemical properties; its high electronegativity and lipophilicity can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] Consequently, compounds like this compound are not merely chemical curiosities but are highly valued as key intermediates in the synthesis of next-generation drugs and advanced materials.[5][6] This guide provides an in-depth analysis of its structure, synthesis, and application, offering field-proven insights for its effective utilization.

Molecular Identity and Physicochemical Properties

Molecular Structure

The molecular architecture consists of a pyrimidine ring substituted at the 2-position with a trifluoromethyl group and at the 4-position with a carboxylic acid group. The strong electron-withdrawing nature of both substituents significantly influences the electron density and reactivity of the pyrimidine ring.

IUPAC Name

The systematically generated and internationally recognized name for this compound is This compound .[7]

Key Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference. These values are critical for planning reactions, purification, and storage.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃F₃N₂O₂ | [8][9] |

| Molecular Weight | 192.10 g/mol | [8][10] |

| CAS Number | 878742-59-7 | [7][8] |

| Appearance | Solid | [7] |

| Boiling Point | 220.7 ± 40.0 °C at 760 mmHg | [7] |

| Storage Temperature | 4°C | [7] |

| InChI Key | HGFBZPMMYNDNLR-UHFFFAOYSA-N | [7][9] |

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is a representative example derived from established methodologies, illustrating a practical approach to its preparation.[5]

Experimental Protocol: A Representative Synthesis

This protocol involves the cyclocondensation to form the pyrimidine ring followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-4-carboxylate

-

To a solution of ethyl 2-diazo-3-oxobutanoate in a suitable solvent such as ethanol, add trifluoroacetamidine.

-

The rationale for using trifluoroacetamidine is its ability to act as a binucleophile, providing the N-C-N fragment required for pyrimidine ring formation.

-

Heat the reaction mixture under reflux (typically 80-120 °C) for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product (ethyl 2-(trifluoromethyl)pyrimidine-4-carboxylate) by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl ester from Step 1 in a mixture of a suitable solvent (e.g., tetrahydrofuran or ethanol) and water.

-

Add a stoichiometric excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to catalyze the saponification of the ester. The base-mediated hydrolysis is a robust and high-yielding method for converting esters to carboxylic acids.

-

Stir the mixture at room temperature until the reaction is complete (as monitored by TLC or LC-MS).

-

Once the reaction is complete, carefully acidify the mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl). This step protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the product under vacuum to yield this compound as a solid.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic process.

Spectroscopic and Analytical Characterization

While specific spectral data requires experimental acquisition, the expected spectroscopic signatures can be reliably predicted based on the molecule's structure. These predictions are essential for guiding the structural elucidation of the synthesized compound.

-

¹H NMR Spectroscopy: The proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm range, due to strong deshielding and hydrogen bonding.[11] The two protons on the pyrimidine ring will appear as distinct signals in the aromatic region (typically 7-9 ppm), with their exact chemical shifts and coupling patterns depending on the electronic environment.

-

¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is characteristically deshielded, with a predicted resonance between 160-180 ppm.[11] The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons of the pyrimidine ring will have distinct signals in the aromatic region.

-

Infrared (IR) Spectroscopy: Two key absorptions are characteristic of the carboxylic acid group. A very broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹, which often overlaps with C-H stretches.[11] A strong, sharp C=O stretching absorption for the carbonyl group will be present around 1710 cm⁻¹.[11] Additionally, C-F stretching bands for the CF₃ group will be visible, typically in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak (M⁺) in the mass spectrum would correspond to the compound's molecular weight (192.10 g/mol ). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₆H₃F₃N₂O₂) with high accuracy.

Applications in Research and Drug Development

This compound is a highly valuable building block due to the presence of multiple reactive sites and the advantageous properties conferred by the trifluoromethyl group.

-

Pharmaceutical Intermediate: Its primary application is as a key intermediate in the synthesis of more complex, biologically active molecules.[3][5] The carboxylic acid group serves as a versatile handle for forming amide bonds, esters, or other functional groups, enabling its incorporation into larger drug scaffolds. Pyrimidine-based drugs are used in a wide range of therapies, including treatments for cancer, infectious diseases, and neurological disorders.[2]

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound is used to develop new pesticides and herbicides. The trifluoromethyl-pyrimidine motif is found in several commercial agrochemicals.[4]

-

Materials Science: Fluorinated organic molecules are of interest in materials science for creating polymers and coatings with enhanced chemical resistance, thermal stability, and specific optical properties.[3]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is based on available safety data for the compound and structurally similar chemicals.

Hazard Identification

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

-

H302: Harmful if swallowed.[7]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[12]

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][12] Store locked up.[13]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[13]

Conclusion

This compound is a synthetically valuable compound whose importance is derived from the unique combination of a versatile carboxylic acid handle and a property-enhancing trifluoromethyl group on a biologically relevant pyrimidine core. Its role as a key intermediate in the development of pharmaceuticals and agrochemicals underscores its significance in modern chemical research. A thorough understanding of its synthesis, properties, and handling, as detailed in this guide, is crucial for leveraging its full potential in scientific and industrial applications.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google Patents [patents.google.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 878742-59-7 [sigmaaldrich.com]

- 8. This compound | 878742-59-7 [chemicalbook.com]

- 9. PubChemLite - this compound (C6H3F3N2O2) [pubchemlite.lcsb.uni.lu]

- 10. 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid 97 306960-77-0 [sigmaaldrich.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fishersci.com [fishersci.com]

- 13. bg.cpachem.com [bg.cpachem.com]

Physical and chemical properties of 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid

An In-Depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid

Introduction: The Strategic Importance of a Fluorinated Heterocycle

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity. When this powerful functional group is appended to a pyrimidine core—a privileged heterocycle found in numerous bioactive compounds and pharmaceuticals—the resulting molecule becomes a highly valuable building block.

This guide provides a comprehensive technical overview of this compound, a key intermediate that marries the benefits of the trifluoromethyl group with the versatile reactivity of a carboxylic acid on a biologically relevant pyrimidine framework. We will delve into its fundamental physical and chemical properties, spectroscopic signature, reactivity, and applications, offering field-proven insights for its effective use in research and development.

Part 1: Core Physicochemical and Molecular Profile

A thorough understanding of a compound's fundamental properties is critical for its successful application in synthesis and biological screening. The data presented below have been consolidated from various chemical suppliers and databases to provide a reliable reference point.

Molecular Structure and Identity

-

IUPAC Name: this compound

-

CAS Number: 878742-59-7[1]

-

Molecular Formula: C₆H₃F₃N₂O₂[1]

-

InChI Key: HGFBZPMMYNDNLR-UHFFFAOYSA-N

Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of the title compound.

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Boiling Point | 220.7 ± 40.0 °C at 760 mmHg | |

| pKa (Predicted) | 1.67 ± 0.25 | [3] |

| Storage Temperature | 4°C, Sealed in dry conditions | [3] |

Expert Insight: The predicted pKa value of ~1.67 is notably acidic for a carboxylic acid. This is a direct consequence of the strong electron-withdrawing effect of the trifluoromethyl group and the pyrimidine ring, which stabilize the carboxylate conjugate base. This enhanced acidity has implications for its reactivity, solubility in aqueous media at different pH values, and potential biological interactions.

Part 2: Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following sections describe the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The acidic proton of the carboxyl group (–COOH) will typically appear as a broad singlet significantly downfield, often around 12 δ, though its chemical shift is dependent on concentration and solvent[4]. The two protons on the pyrimidine ring will appear as distinct signals in the aromatic region, with their specific chemical shifts and coupling patterns dictated by the electronic environment.

-

¹³C NMR: The carbon spectrum provides key structural information. The carboxyl carbon (C=O) is expected to resonate in the 165 to 185 δ range[4]. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The remaining carbons of the pyrimidine ring will have characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum is highly diagnostic for the carboxylic acid functionality.

-

O–H Stretch: A very broad absorption band is expected in the range of 2500–3300 cm⁻¹, characteristic of the hydrogen-bonded O–H stretch in a carboxylic acid dimer[4].

-

C=O Stretch: A strong, sharp absorption band should appear between 1710 and 1760 cm⁻¹ corresponding to the carbonyl stretch[4]. Its exact position can indicate whether the acid is in a dimeric (lower wavenumber) or monomeric state.

Part 3: Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its chemical reactivity, which allows it to serve as a versatile scaffold for building more complex molecules.

Acidity and Salt Formation

As a carboxylic acid, it readily reacts with bases to form carboxylate salts. This property can be exploited to enhance its solubility in aqueous solutions for biological assays or purification processes.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a gateway to a wide array of functional group transformations, most notably the formation of amides and esters, which are fundamental reactions in pharmaceutical synthesis[5].

-

Amide Bond Formation: This is arguably the most critical reaction for this compound in drug discovery. Coupling with a diverse range of primary or secondary amines using standard coupling reagents (e.g., HATU, HOBt/EDC) yields a library of novel pyrimidine-4-carboxamides. This reaction is central to structure-activity relationship (SAR) studies.

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling reagents will produce the corresponding esters. Esters can serve as prodrugs or be used as intermediates for further synthetic manipulations.

Influence of the Trifluoromethyl Group

The -CF3 group is a strong electron-withdrawing group. This has two major effects on the pyrimidine ring:

-

Deactivation: It deactivates the ring towards electrophilic aromatic substitution.

-

Activation: It activates the ring for nucleophilic aromatic substitution (SNAAr), should a suitable leaving group be present at another position on the ring.

This electronic profile is a key feature that medicinal chemists leverage to tune the properties and reactivity of the final drug candidates.

Part 4: Synthesis and Experimental Protocols

Illustrative Synthetic Pathway

A common approach to synthesizing pyrimidine derivatives involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. A patented method for preparing this compound and its derivatives involves a multi-step process that can be generalized as follows[6].

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 2-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLIC ACID | 306960-74-7 [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-(trifluoromethyl)pyrimidine-4-carboxylic acid represent a significant class of heterocyclic compounds with potent biological activity. This technical guide provides a comprehensive analysis of their primary mechanism of action, focusing on their role as inhibitors of dihydroorotate dehydrogenase (DHODH). By elucidating the molecular interactions, downstream cellular consequences, and key structure-activity relationships, this document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics targeting pyrimidine biosynthesis. Detailed experimental protocols and visual diagrams are provided to facilitate the practical application of this knowledge in a laboratory setting.

Introduction: The Emerging Therapeutic Potential of Pyrimidine Analogs

The pyrimidine scaffold, a fundamental component of nucleic acids, has long been a privileged structure in medicinal chemistry. The introduction of a trifluoromethyl group imparts unique physicochemical properties, such as increased metabolic stability and binding affinity, making this compound a promising core for drug design.[1][2] These derivatives have garnered significant attention for their potential applications in oncology, immunology, and anti-infective research.[3] This guide will dissect the core mechanism that underpins their therapeutic potential: the targeted inhibition of a critical metabolic enzyme.

Primary Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The principal molecular target for the majority of biologically active this compound derivatives is dihydroorotate dehydrogenase (DHODH) .[3][4][5]

The Critical Role of DHODH in De Novo Pyrimidine Biosynthesis

DHODH is a flavin mononucleotide (FMN)-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate.[3][5][6] This pathway is essential for the production of pyrimidine nucleotides (uridine and cytidine), which are indispensable for the synthesis of DNA, RNA, and other vital cellular components.

While most cells can utilize both the de novo and salvage pathways for pyrimidine synthesis, rapidly proliferating cells, such as cancer cells and activated lymphocytes, exhibit a heightened dependence on the de novo pathway to meet their increased demand for nucleotides.[6][7] This metabolic dependency creates a therapeutic window, making DHODH an attractive target for selective inhibition.[3][4][6]

Caption: Inhibition of the De Novo Pyrimidine Synthesis Pathway.

Molecular Interactions and Binding Mode

Structural studies, including X-ray crystallography of DHODH in complex with various inhibitors, have provided critical insights into the binding mechanism.[4][5] While specific structures for the this compound scaffold are proprietary or under investigation, we can infer the binding mode from related pyrimidine-based inhibitors like Brequinar and Teriflunomide.[5][7]

These inhibitors typically bind to a hydrophobic tunnel near the ubiquinone binding site of DHODH, distinct from the active site where dihydroorotate binds.[7] The binding is often competitive with respect to the co-substrate ubiquinone. Key interactions generally involve:

-

Hydrophobic Interactions: The trifluoromethyl group and the pyrimidine ring are expected to form favorable hydrophobic interactions within the tunnel.

-

Hydrogen Bonding: The carboxylic acid moiety is crucial for activity, likely forming hydrogen bonds with key amino acid residues (e.g., Tyrosine, Arginine) lining the binding pocket.

-

Pi-Stacking: The aromatic pyrimidine ring can engage in pi-stacking interactions with aromatic residues in the enzyme.

The precise orientation and interactions of the this compound core would be confirmed through co-crystallization studies.

Cellular and Physiological Consequences of DHODH Inhibition

The inhibition of DHODH by this compound derivatives triggers a cascade of downstream cellular effects:

-

Pyrimidine Pool Depletion: The most direct consequence is the rapid depletion of intracellular pools of UMP and its downstream metabolites, UTP and CTP.[6] This starves the cell of essential building blocks for nucleic acid synthesis.

-

Cell Cycle Arrest: Deprivation of pyrimidines leads to an S-phase arrest in the cell cycle, as DNA replication cannot proceed without the necessary nucleotide precursors.[8]

-

Inhibition of Proliferation: The block in DNA and RNA synthesis effectively halts cell division, explaining the potent anti-proliferative effects observed in cancer cells and activated immune cells.[7][9]

-

Induction of Differentiation: In certain hematologic malignancies like acute myeloid leukemia (AML), DHODH inhibition has been shown to overcome differentiation blockade, promoting the maturation of malignant cells.[6]

-

Immunomodulatory Effects: By limiting the clonal expansion of activated T and B lymphocytes, DHODH inhibitors can suppress immune responses, which is the basis for their use in autoimmune diseases.[3][10] Recent studies also suggest that DHODH inhibition can enhance anti-tumor immunity by increasing cancer cell antigen presentation.[9][11]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their chemical structure. While extensive SAR studies for this specific scaffold are emerging, general principles can be outlined based on related pyrimidine inhibitors.[12][13]

| Position/Moiety | Modification | Impact on Activity | Rationale |

| C4-Carboxylic Acid | Esterification or Amidation | Often reduces activity | The free carboxylate is typically crucial for forming key hydrogen bonds with the target enzyme.[14] |

| C2-Trifluoromethyl | Replacement with other groups | Generally decreases potency | The CF3 group provides strong hydrophobic interactions and enhances metabolic stability. |

| C5/C6 Positions | Substitution with various groups | Modulates potency and properties | Substitutions at these positions can be used to fine-tune pharmacokinetic properties, solubility, and target engagement by interacting with different sub-pockets of the binding site.[12] |

Systematic modification and biological evaluation are essential to optimize the potency, selectivity, and drug-like properties of this chemical series.[15][16]

Experimental Protocols for Mechanistic Validation

Validating the mechanism of action requires a multi-faceted approach, combining biochemical, cellular, and structural assays.

Protocol: In Vitro DHODH Enzyme Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified human DHODH.

Objective: To determine the IC50 value of a test compound against human DHODH.

Materials:

-

Recombinant human DHODH

-

Dihydroorotate (DHO)

-

Decylubiquinone (co-substrate)

-

2,6-dichloroindophenol (DCIP) (electron acceptor)

-

Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

-

Test compound (dissolved in DMSO)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 600 nm

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add 2 µL of the compound dilution to each well.

-

Add 188 µL of a master mix containing Assay Buffer, DHODH enzyme, DCIP, and Decylubiquinone to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of DHO solution to each well.

-

Immediately measure the decrease in absorbance at 600 nm over time (kinetic read). The reduction of DCIP by DHODH causes a loss of blue color.

-

Calculate the rate of reaction for each compound concentration.

-

Plot the reaction rate against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for the in vitro DHODH enzymatic assay.

Protocol: Cell-Based Proliferation Assay (MTT/MTS)

This assay assesses the cytostatic or cytotoxic effects of the compound on cancer cell lines known to be dependent on de novo pyrimidine synthesis.

Objective: To measure the anti-proliferative activity (GI50) of a test compound and confirm its on-target effect via uridine rescue.

Materials:

-

Human cancer cell line (e.g., HCT116, A549)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Test compound

-

Uridine solution

-

MTT or MTS reagent

-

96-well cell culture plates

-

Multichannel pipette, incubator, plate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in culture medium.

-

Create two sets of compound plates: one with the compound alone and one with the compound plus a final concentration of 100 µM uridine (the "rescue" condition).

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound (with or without uridine).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

Read the absorbance at the appropriate wavelength.

-

Normalize the data to untreated controls and plot cell viability versus compound concentration to determine the GI50. A significant rightward shift in the GI50 curve in the presence of uridine confirms that the anti-proliferative effect is due to pyrimidine synthesis inhibition.[10]

Conclusion and Future Directions

This compound derivatives exert their primary biological effects through the potent and specific inhibition of dihydroorotate dehydrogenase. This mechanism disrupts the de novo pyrimidine biosynthesis pathway, leading to nucleotide starvation, cell cycle arrest, and a halt in the proliferation of metabolically dependent cells. This targeted action makes DHODH an exceptionally valuable target for the treatment of various cancers and autoimmune disorders.

Future research should focus on obtaining co-crystal structures of these specific derivatives with DHODH to rationalize SAR and guide the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, exploring the role of these compounds in modulating the tumor microenvironment and their potential in combination therapies represents a promising avenue for clinical translation.[9][11]

References

- 1. CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google Patents [patents.google.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NK-A 17E-233I: a novel competitive inhibitor of human dihydroorotate dehydrogenase (DHODH) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]

- 10. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery a series of novel inhibitors of human dihydroorotate dehydrogenase: Biological activity evaluation and molecular docking | Semantic Scholar [semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

Foreword: The Strategic Advantage of Fluorination in Pyrimidine Scaffolds

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylpyrimidine Compounds

In the landscape of modern drug discovery and agrochemical development, the pyrimidine nucleus stands as a cornerstone scaffold, prized for its versatile biological activities.[1][2][3] However, the true potential of this heterocyclic system is often unlocked through strategic functionalization. Among the most impactful modifications is the introduction of a trifluoromethyl (-CF₃) group. This guide delves into the profound influence of this single functional group on the biological profile of pyrimidine derivatives, transforming them into highly potent and targeted agents.

The trifluoromethyl group is not merely a bulky substituent; it is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[4][5][6] When appended to the pyrimidine core, the -CF₃ group creates a synergistic effect, leading to compounds with a wide spectrum of applications, from targeted cancer therapies to next-generation crop protection agents.[7][8] This document provides an in-depth exploration of these activities, grounded in mechanistic insights and validated experimental protocols, for the practicing researcher and development professional.

Part 1: The Trifluoromethyl Effect on Pharmacokinetics and Physicochemical Properties

The decision to incorporate a trifluoromethyl group is a deliberate strategy to optimize a molecule's drug-like properties. The causality behind this choice is rooted in several key physicochemical alterations:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This increased stability often translates to a longer half-life in vivo, allowing for sustained therapeutic or protective effects.[4][6]

-

Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule. This property is critical for enhancing its ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, which is crucial for reaching intracellular targets.[4][5]

-

Modulation of pKa: The potent electron-withdrawing effect of the -CF₃ group can lower the pKa of nearby basic nitrogen atoms within the pyrimidine ring, influencing the molecule's ionization state at physiological pH and thereby affecting its solubility and receptor interactions.

-

Improved Binding Affinity: The -CF₃ group can engage in unique, non-covalent interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, which can significantly enhance binding affinity and selectivity.[6]

This strategic enhancement of molecular properties is the foundation upon which the diverse biological activities of trifluoromethylpyrimidine compounds are built.

Part 2: Therapeutic and Agrochemical Applications

The versatility of the trifluoromethylpyrimidine scaffold has led to its exploration across multiple domains, yielding potent agents in oncology, infectious disease, and agriculture.

Anticancer Activity: A Multi-Pronged Attack on Malignancy

Trifluoromethylpyrimidine derivatives have emerged as a prominent class of anticancer agents, primarily through their action as kinase inhibitors and apoptosis inducers.

Kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[9] Trifluoromethylpyrimidines have been successfully designed to target these enzymes with high potency and selectivity.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a key target in various tumors, and its signaling pathway is crucial for cell growth and proliferation.[10] Novel 5-trifluoromethylpyrimidine derivatives have been synthesized as potent EGFR inhibitors.[10] For instance, compound 9u from one study demonstrated exceptional activity against A549 lung cancer cells and the EGFR kinase itself, suggesting it blocks the signaling cascade responsible for tumor cell proliferation.[10]

-

Dual FLT3 and CHK1 Inhibition: In hematological malignancies like Acute Myeloid Leukemia (AML), Fms-like tyrosine kinase 3 (FLT3) mutations are common.[11] Certain 5-trifluoromethyl-2-aminopyrimidine derivatives have been developed as potent dual inhibitors of FLT3 and Checkpoint Kinase 1 (CHK1).[11] This dual-inhibition mechanism is particularly powerful, as it simultaneously targets a primary oncogenic driver (FLT3) and a key component of the DNA damage response (CHK1), potentially overcoming drug resistance.

-

Proline-rich Tyrosine Kinase 2 (PYK2) Inhibition: PYK2 is involved in cell signaling pathways that control cell growth and migration. Diaminopyrimidine series containing a trifluoromethyl group have been identified as potent and selective inhibitors of PYK2 over the related Focal Adhesion Kinase (FAK).[12][13]

Below is a diagram illustrating the general principle of EGFR pathway inhibition by a trifluoromethylpyrimidine compound.

Caption: Inhibition of the EGFR signaling cascade by a trifluoromethylpyrimidine compound.

Beyond kinase inhibition, some trifluoromethyl-substituted pyrimidine derivatives exert their antitumor effects by directly inducing programmed cell death (apoptosis). Studies have shown that certain compounds can arrest the cell cycle in the G2/M phase and trigger apoptosis by modulating the expression of key regulatory proteins.[3] Specifically, they have been observed to increase the expression of pro-apoptotic proteins like Bax and p53 while down-regulating the anti-apoptotic protein Bcl-2.[3]

Table 1: Selected Anticancer Activities of Trifluoromethylpyrimidine Derivatives

| Compound ID | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 9u | EGFR | A549 (Lung) | 0.35 | [10] |

| 9u | EGFR Kinase | (Biochemical) | 0.091 | [10] |

| 17v | Not Specified | H1975 (Lung) | 2.27 | [3] |

| 30 | FLT3/CHK1 | MV4-11 (Leukemia) | <0.004 | [11] |

| 3b | Not Specified | NCI-60 Panel | (Active) | [14] |

Agrochemical Applications: Protecting Global Food Security

The same physicochemical advantages that make trifluoromethylpyrimidines effective in medicine also make them highly valuable in agriculture.[15] Their enhanced stability and potency allow for effective crop protection with potentially lower environmental impact.[1][15]

-

Fungicidal Activity: Derivatives have shown potent activity against a range of plant pathogens.[15] Certain novel trifluoromethyl pyrimidine compounds bearing an amide moiety exhibited excellent in vitro activity against fungi like Botrytis cinerea, with inhibition rates equal to or better than the commercial fungicide tebuconazole.[1][2] Another compound, 5u , showed significant activity against Rhizoctonia solani (RS), a pathogen affecting rice.[16][17]

-

Herbicidal Activity: As key building blocks, these compounds serve as a foundation for synthesizing active ingredients in herbicides designed to target specific metabolic pathways in weeds, ensuring effective control without harming the primary crop.[15]

-

Insecticidal and Antiviral Activity: These compounds have also been evaluated for insecticidal properties against pests like Mythimna separata.[1][2] Furthermore, they have demonstrated notable antiviral activity, particularly against the Tobacco Mosaic Virus (TMV).[16] Compound 5m was shown to have a strong protective effect against TMV, with microscale thermophoresis experiments confirming a direct interaction with the TMV coat protein (TMV-CP).[16][17]

Table 2: Selected Agrochemical Activities of Trifluoromethylpyrimidine Derivatives

| Compound ID | Activity Type | Target Organism | Efficacy (EC₅₀ or Inhibition %) | Reference |

| 5l | Antifungal | Botrytis cinerea | 100% inhibition @ 50 µg/mL | [1][2] |

| 5u | Antifungal | Rhizoctonia solani | EC₅₀ = 26.0 µg/mL | [16][17] |

| 5j | Antiviral (Curative) | Tobacco Mosaic Virus | EC₅₀ = 126.4 µg/mL | [16][17] |

| 5m | Antiviral (Protective) | Tobacco Mosaic Virus | EC₅₀ = 103.4 µg/mL | [16][17] |

Antitubercular Activity

The global health threat of tuberculosis has driven the search for new therapeutic agents. A whole-cell screen against Mycobacterium tuberculosis identified a series of trifluoromethyl pyrimidinone compounds with potent activity. While cytotoxicity was a challenge for the series, promising candidates were identified with a minimum inhibitory concentration (MIC) of 4.9 µM and no cytotoxicity against a human cell line (IC₅₀ > 100 µM). A representative compound demonstrated rapid, concentration-dependent bactericidal activity, highlighting the potential of this scaffold for further optimization into novel anti-tubercular drugs.

Part 3: Core Methodologies and Experimental Protocols

The evaluation of biological activity relies on robust and reproducible experimental protocols. The following sections detail the methodologies central to characterizing trifluoromethylpyrimidine compounds, representing a self-validating system from initial screening to mechanistic studies.

Caption: A logical workflow for the biological screening of novel compounds.

In Vitro Antiproliferative Assay (MTT Method)

This protocol is foundational for assessing a compound's ability to inhibit cancer cell growth. The causality lies in its measurement of mitochondrial reductase activity, which is proportional to the number of viable, proliferating cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is quantified spectrophotometrically and is directly proportional to cell viability.

Step-by-Step Protocol:

-

Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or 5-FU).[1][3]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

-

Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Plot the inhibition percentage against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (HTRF Method)

To validate that a compound's antiproliferative effect is due to the inhibition of a specific kinase, a direct enzymatic assay is required. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a highly sensitive method for this purpose.

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. An anti-phospho-specific antibody labeled with a fluorescent donor and streptavidin labeled with a fluorescent acceptor are used for detection. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, resulting in a FRET signal.

Step-by-Step Protocol:

-

Reaction Setup: In a 384-well plate, mix the kinase (e.g., EGFR, FLT3), the biotinylated substrate peptide, and the test compound at various concentrations in the reaction buffer.[18]

-

Reaction Initiation: Start the kinase reaction by adding ATP to the mixture.

-

Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

-

Detection: Stop the reaction and add the detection reagents (e.g., Eu³⁺-cryptate-labeled antibody and XL665-labeled streptavidin).

-

Incubation: Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths (e.g., 620 nm and 665 nm).

-

Analysis: Calculate the ratio of the two emission signals and plot it against the compound concentration to determine the IC₅₀ value for kinase inhibition.

Antiviral Activity Assay Against TMV (Half-Leaf Method)

This in vivo assay evaluates a compound's ability to protect plants from viral infection. It is a self-validating method as the untreated half of each leaf serves as an internal control for the treated half.

Principle: The number of local lesions that form on a tobacco leaf after inoculation with TMV is a direct measure of viral infectivity. A reduction in the number of lesions on the treated half of the leaf compared to the untreated half indicates antiviral activity.[16]

Step-by-Step Protocol:

-

Plant Preparation: Cultivate healthy tobacco plants (Nicotiana tabacum L.) to the 6-7 leaf stage.

-

Protective Activity Protocol: a. Select leaves of similar age. Smear a solution of the test compound onto the left half of each leaf. Smear a solvent control on the right half. b. After 24 hours, lightly dust the entire leaf with carborundum and inoculate by gently rubbing with a cloth dipped in TMV solution (6 x 10⁻³ mg/mL).[7] c. Rinse the leaves with water after inoculation.

-

Curative Activity Protocol: a. Inoculate the entire leaf with TMV as described above. b. After 2-3 days, when lesions begin to appear, smear the test compound solution on the left half of the leaf and the solvent control on the right half.[7]

-

Incubation and Observation: Keep the plants in a greenhouse and count the number of local lesions on both halves of each leaf 3-4 days after inoculation.

-

Analysis: Calculate the inhibition rate using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Conclusion and Future Perspectives

Trifluoromethylpyrimidine derivatives represent a versatile and highly promising class of biologically active compounds. The strategic incorporation of the trifluoromethyl group consistently enhances key pharmacokinetic and pharmacodynamic properties, leading to potent inhibitors for a diverse range of therapeutic and agrochemical targets.[7] The extensive research into their anticancer activity, particularly as kinase inhibitors, has yielded compounds with nanomolar potency and the ability to overcome drug resistance.[10][11] In parallel, their development as fungicides and antiviral agents demonstrates their significant potential to address critical challenges in global food production.[15][16]

Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and potential toxicity. The exploration of novel substitution patterns on the pyrimidine ring will undoubtedly uncover new structure-activity relationships and lead to the development of next-generation drugs and crop protection agents with superior efficacy and safety profiles.

References

- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 3. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]

- 15. nbinno.com [nbinno.com]

- 16. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Deconvoluting the Mechanism of Action: A Strategic Guide to Identifying Therapeutic Targets for 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid represents a promising chemical scaffold for the development of novel therapeutics. The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and target binding affinity[1][2][3]. The pyrimidine core is a prevalent motif in a multitude of biologically active compounds, including approved drugs targeting a wide range of protein classes[4][5][6]. This guide provides a comprehensive, in-depth framework for the systematic identification and validation of the therapeutic targets of this molecule. We will delve into the causal logic behind experimental choices, present detailed, actionable protocols, and offer a strategic workflow to navigate the complexities of target deconvolution, from initial in silico predictions to definitive cellular validation.

Introduction: The Rationale for Investigating this compound

The unique combination of the pyrimidine-4-carboxylic acid core and the trifluoromethyl substituent suggests that this molecule has been designed with drug-like properties in mind. Pyrimidine derivatives are known to interact with a diverse array of biological targets, including kinases, G protein-coupled receptors (GPCRs), and enzymes involved in nucleotide biosynthesis[4][5][7][8][9]. The trifluoromethyl group, a bioisostere for methyl and chloro groups, can significantly enhance binding interactions and improve pharmacokinetic profiles[1][2][3].

Given the lack of published biological data for this specific compound, a de novo target identification campaign is warranted. This guide will provide the strategic and technical framework for such a campaign, empowering research teams to efficiently and rigorously elucidate the mechanism of action of this and similar novel chemical entities.

A Strategic Workflow for Target Identification

A multi-pronged approach, integrating computational, biochemical, and cellular methodologies, is essential for a robust target identification strategy[10]. The workflow presented here is designed to be iterative, with findings from each stage informing the subsequent steps.

Caption: A strategic workflow for target identification of novel small molecules.

Phase 1: In Silico Analysis and Target Prioritization

The initial phase leverages computational tools to generate testable hypotheses and prioritize potential target classes, thereby focusing experimental resources.

Computational Target Prediction

-

Methodology: Utilize platforms like SwissTargetPrediction to predict potential protein targets based on 2D chemical similarity to known ligands[11]. Follow this with molecular docking studies against high-priority targets to assess binding modes and estimate binding affinities[8][12].

-

Causality: This approach is based on the principle that structurally similar molecules often share biological targets. It provides a rapid and cost-effective way to narrow down the vast landscape of the human proteome to a manageable number of high-probability candidates.

Prioritizing Target Classes

Based on the pyrimidine scaffold and trifluoromethyl group, the following protein families are high-priority candidates for initial investigation:

| Target Class | Rationale |

| Protein Kinases | The pyrimidine core is a well-established scaffold for kinase inhibitors. Trifluoromethylpyrimidine derivatives have been successfully developed as potent kinase inhibitors (e.g., for PYK2)[13][14]. |

| Dihydroorotate Dehydrogenase (DHODH) | DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a compelling target for pyrimidine-based molecules. DHODH inhibitors are used in the treatment of autoimmune diseases and are being investigated for cancer and viral infections[1][2][10][15]. |

| G Protein-Coupled Receptors (GPCRs) | Pyrimidine derivatives have been shown to modulate GPCR activity[16][17]. |

| Solute Carrier (SLC) Transporters | The SLC superfamily is increasingly recognized as a druggable target class, and pyrimidine-based compounds have been identified as inhibitors[18][19]. |

Phase 2: Biochemical Validation

This phase aims to confirm direct interactions between the compound and the prioritized protein targets in a purified, cell-free system.

In Vitro Kinase Profiling

-

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.

-

Experimental Protocol: Radiometric Kinase Assay

-

Reaction Setup: In a 96-well plate, combine the kinase, a suitable peptide substrate, and varying concentrations of the test compound in a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT).

-